An In-depth Technical Guide to the Chemical Properties of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid
An In-depth Technical Guide to the Chemical Properties of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, also known as N-Boc-L-allylglycine, is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its strategic use in the stepwise assembly of complex peptide structures. Furthermore, the terminal allyl group serves as a versatile functional handle for a variety of chemical modifications, including olefin metathesis and click chemistry, enabling the synthesis of novel peptides and peptidomimetics with tailored biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and spectroscopic characterization of (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid. Additionally, it delves into the biological significance of its deprotected counterpart, L-allylglycine, as an inhibitor of glutamate decarboxylase.
Chemical and Physical Properties
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is typically a white to light yellow liquid or a low-melting solid at room temperature.[1] Its physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₇NO₄ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| CAS Number | 90600-20-7 | [1] |
| Appearance | White to light yellow liquid | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 352.0 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 166.7 ± 25.9 °C | [1] |
| Solubility | Soluble in chloroform and methanol. | [2] |
| Storage | Recommended storage at -20°C for long-term stability. | [1][2] |
Synonyms: N-Boc-L-allylglycine, (S)-N-Boc-allylglycine, Boc-L-allylglycine, (2S)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid.[1]
Synthesis and Purification
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid typically involves two key steps: the Boc protection of the amino group of L-allylglycine and, if starting from a precursor, the formation of the allylglycine backbone. A common synthetic route involves the preparation of the methyl ester of N-Boc-L-allylglycine, followed by hydrolysis to yield the free acid.
Experimental Protocol: Synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
A detailed, peer-reviewed synthesis of the methyl ester has been published in Organic Syntheses.[3][4] The procedure involves a zinc-mediated, palladium-catalyzed cross-coupling reaction.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.
Experimental Protocol: Hydrolysis to (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid
General Hydrolysis Protocol:
-
Dissolve (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Add a stoichiometric amount of a base, typically lithium hydroxide (LiOH), to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or citric acid, to a pH of approximately 4-5.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid can be purified by several methods, with column chromatography or recrystallization being the most common.
Purification Workflow:
Caption: Decision tree for the purification of the target compound.
Recrystallization Protocol:
If the crude product is a solid, recrystallization can be an effective purification method. A suitable solvent system, such as ethyl acetate/hexane, can be used. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to induce crystallization. The pure crystals can then be collected by filtration.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: δ 5.71-5.62 (m, 1H), 5.12-5.08 (m, 1H), 5.04 (br s, 1H), 4.38-4.32 (m, 1H), 3.70 (s, 3H), 2.53-2.41 (m, 2H), 1.40 (s, 9H).[4]
¹³C NMR (125 MHz, CDCl₃) of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: δ 172.6, 155.3, 132.4, 119.1, 79.9, 53.0, 52.3, 36.9, 28.4.[4]
For the free acid, the singlet at 3.70 ppm corresponding to the methyl ester protons will be absent in the ¹H NMR spectrum. The chemical shifts of the other protons and carbons are expected to be similar, with slight variations due to the change from an ester to a carboxylic acid moiety.
Infrared (IR) Spectroscopy
The IR spectrum of N-Boc protected amino acids is characterized by specific vibrational bands. For the free acid, the following characteristic peaks are expected:
-
~3300 cm⁻¹: N-H stretching vibration of the carbamate.
-
~2980 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1710 cm⁻¹: C=O stretching vibration of the carboxylic acid.
-
~1690 cm⁻¹: C=O stretching vibration of the Boc group carbamate.
-
~1520 cm⁻¹: N-H bending vibration.
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~1160 cm⁻¹: C-O stretching of the Boc group.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the methyl ester provided a [M+H]⁺ peak at m/z 230.1314, corresponding to the molecular formula C₁₁H₂₀NO₄⁺.[4] For the free acid, the expected [M+H]⁺ peak would be at m/z 216.1230 for the molecular formula C₁₀H₁₈NO₄⁺.
Biological Significance and Applications
The primary biological relevance of (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid lies in its deprotected form, L-allylglycine . L-allylglycine is a known inhibitor of glutamate decarboxylase (GAD) , the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate.[6][7]
Signaling Pathway of GAD Inhibition:
Caption: Inhibition of GABA synthesis by L-allylglycine.
By inhibiting GAD, L-allylglycine reduces the levels of GABA in the brain, leading to an imbalance between excitatory and inhibitory neurotransmission.[8] This property makes it a valuable tool in neuroscience research to induce experimental seizures in animal models and to study the mechanisms of epilepsy.[9]
In the context of drug development, the Boc-protected form serves as a crucial building block for synthesizing modified peptides. The allyl side chain can be used for various modifications, such as creating cyclic peptides or attaching other functional molecules, to enhance the therapeutic properties of the peptide.
Conclusion
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is a versatile and valuable compound for researchers in organic synthesis and drug discovery. Its well-defined chemical properties, coupled with the reactivity of its allyl group, provide a platform for the development of novel peptide-based therapeutics. The biological activity of its deprotected form as a GAD inhibitor further underscores its importance in the field of neuroscience. This technical guide provides a solid foundation of its chemical characteristics and experimental considerations, serving as a useful resource for scientists working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Allylglycine - Wikipedia [en.wikipedia.org]
- 8. Glutamic acid decarboxylase inhibition and ultrastructural changes by the convulsant drug allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DL-Allylglycine (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]

